3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, Methyl ester
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Overview
Description
3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, Methyl ester is a chemical compound known for its significant role in the synthesis of various pharmaceutical agents. This compound is a derivative of quinoline, a heterocyclic aromatic organic compound, and is characterized by the presence of chlorine, fluorine, and cyclopropyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, Methyl ester typically involves the following steps:
Starting Material: The synthesis begins with ethyl 2,4-dichloro-5-fluorobenzoylacetate.
Cyclization: This intermediate undergoes cyclization to form the quinoline ring structure.
Esterification: Finally, the carboxylic acid group is esterified to form the methyl ester derivative
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Utilizing large reactors to handle the cyclization and substitution reactions.
Purification: Employing techniques such as crystallization and chromatography to ensure high purity of the final product.
Quality Control: Implementing rigorous quality control measures to meet pharmaceutical standards
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, Methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide
Major Products
Oxidation Products: Quinoline N-oxide derivatives.
Reduction Products: Secondary alcohols.
Substitution Products: Various substituted quinoline derivatives
Scientific Research Applications
3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, Methyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Serves as an intermediate in the synthesis of fluoroquinolone antibiotics, such as ciprofloxacin.
Industry: Utilized in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of this compound, particularly in its role as an intermediate in fluoroquinolone antibiotics, involves:
DNA Gyrase Inhibition: The compound targets bacterial DNA gyrase, an enzyme essential for DNA replication.
Topoisomerase IV Inhibition: It also inhibits topoisomerase IV, another enzyme critical for bacterial DNA processes.
Pathways Involved: These actions lead to the disruption of bacterial DNA synthesis and cell division, resulting in bactericidal effects
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A widely used fluoroquinolone antibiotic.
Levofloxacin: Another fluoroquinolone with a similar mechanism of action.
Norfloxacin: Known for its use in treating urinary tract infections
Uniqueness
3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, Methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable intermediate in the synthesis of various pharmaceutical agents .
Properties
CAS No. |
178489-03-7 |
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Molecular Formula |
C14H11ClFNO3 |
Molecular Weight |
295.6934432 |
Origin of Product |
United States |
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